molecular formula C14H15F3N6 B2997377 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2034330-93-1

4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2997377
CAS No.: 2034330-93-1
M. Wt: 324.311
InChI Key: WLCAWBIEUAVSSJ-UHFFFAOYSA-N
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Description

4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034330-93-1) is a synthetic compound featuring a piperazine core linked to two substituted pyrimidine rings, with a molecular formula of C14H15F3N6 and a molecular weight of 324.30 g/mol . This structure is part of a class of piperazine-based molecules known for their significant versatility and value in medicinal chemistry and pharmaceutical research . Piperazine derivatives are extensively investigated for a wide spectrum of therapeutic applications, including as antiviral, anticancer, and anti-diabetic agents . The presence of the trifluoromethyl group is a common bioisostere in drug design, often enhancing a compound's metabolic stability, lipophilicity, and binding affinity. As such, this chemical serves as a crucial building block or intermediate for researchers developing novel bioactive molecules and targeted therapies . It is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c1-10-6-12(20-8-18-10)22-2-4-23(5-3-22)13-7-11(14(15,16)17)19-9-21-13/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCAWBIEUAVSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like isopropanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Cesium carbonate, potassium hydroxide

    Solvents: Isopropanol, tetrahydrofuran (THF)

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it has been shown to inhibit CDK2/cyclin A2, a key regulator of the cell cycle, thereby exerting anti-proliferative effects on cancer cells . Additionally, it may modulate inflammatory pathways, providing neuroprotective effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • Methyl vs.
  • Trifluoromethyl Placement: The trifluoromethyl group at C6 (target) vs. C2 (CAS 219599-99-2) alters electron distribution, affecting interactions with hydrophobic binding pockets .
  • Piperazine vs. Piperidine: Piperazine’s additional nitrogen enables hydrogen bonding, critical for receptor affinity, whereas piperidine’s saturated ring may reduce metabolic instability .

Biological Activity

4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a pyrimidine derivative that has garnered attention for its potential therapeutic applications. This compound's unique structural features, including the trifluoromethyl group and piperazine moiety, suggest diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

Chemical Structure

The molecular formula of this compound is C15H17F3N4C_{15}H_{17}F_3N_4, with a molecular weight of approximately 348.32 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and bioactivity.

1. Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of pyrimidine, including those similar to this compound, exhibit significant anti-inflammatory activity. For instance, compounds that share structural similarities have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with reduced expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels, indicating a potential mechanism for their anti-inflammatory effects .

2. Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. For example, certain pyrimidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. These compounds inhibit cell proliferation, migration, and invasion, suggesting their role as promising candidates in cancer therapy . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

StudyCompoundActivityFindings
Study 1Morpholinopyrimidine derivativesAnti-inflammatorySignificant inhibition of NO production in RAW 264.7 cells .
Study 2Pyrimidine nucleosidesAnticancerInhibited proliferation and migration in A431 cells .
Study 3Ferrocene-pyrimidine conjugatesAntimalarialDisplayed effective activity against Plasmodium falciparum .

Molecular Docking Studies

Molecular docking studies have indicated that the compound exhibits strong binding affinity to targets associated with inflammatory pathways such as iNOS and COX-2. The interactions are primarily hydrophobic, which may explain the enhanced biological activity observed in vitro .

Toxicity Profile

Despite its promising biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary assessments indicate that similar compounds can be toxic if ingested and may cause skin irritation upon contact . Further studies are necessary to establish a comprehensive safety profile.

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